铁钒

描述

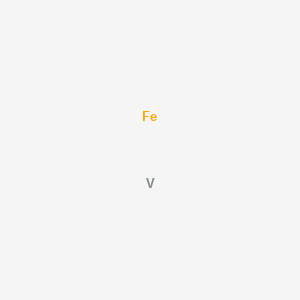

Ferrovanadium is a ferroalloy composed of iron and vanadium . The compound has more iron than vanadium, and the amount of vanadium present determines its grade . Ferrovanadium is manufactured through smelting and involves heating various additives, iron, and vanadium oxide in an electric arc furnace . It is primarily used in steel production because of its capacity to enhance the metal’s hardness, resistance, and strength .

Synthesis Analysis

High-quality ferrovanadium nitride was fabricated using the raw materials of Fe 3 O 4, V 2 O 5, and graphite via the carbothermal reduction nitridation method . This method shortens the production process of ferrovanadium nitride by avoiding the preparation of ferrovanadium . Another study conducted comprehensive and systematic experiments to optimize the process conditions for producing a vanadium nitride alloy from the starting materials (V 2 O 5 and Fe 2 O 3) .

Chemical Reactions Analysis

Ferrovanadium is used in the chemical industry to boost various chemical processes . Its catalytic properties facilitate chemical reactions, which reduce energy consumption and improve their efficiency . It is used to produce different chemical compounds, including sulfuric acid and phthalic anhydride . The main amount of ferrovanadium is obtained by reduction of V 2 O 5 with silicon ferrosilicon and aluminum in the presence of lime .

Physical And Chemical Properties Analysis

Ferrovanadium is a grayish silver semi-metallic crystalline solid . It is insoluble in water . The density varies by composition . The melting point is 1,480 °C . The chemical formula is FeV and the molar mass is 106.786 g/mol .

科学研究应用

铁钒冶炼和计算热力学:

- 主题:通过计算热力学建模了解铁钒冶炼。

- 主要见解:该研究讨论了氧化钒的铝热还原以及使用计算热力学模型预测铁钒和废渣的成分,揭示了铁钒的回收和成分 (Swinbourne, Richardson, & Cabalteja, 2016).

铁钒的再凝结:

- 主题:低温等离子体中铁钒粉末的等离子化学再凝结。

- 主要见解:该研究合成了纳米晶和超分散铁钒成分,并使用各种分析方法对其进行了表征 (Luzhkova 等,2015).

钢铁生产中的铁钒氮化物:

- 主题:用氨气还原和氮化铁/钒氧化物以制备 FeV45N 合金。

- 主要见解:该研究强调了微合金化钢的优异性能,特别是在建筑和飞机部件中。它还讨论了一种制备铁钒氮化物的新方法 (Liu, Wang, You, & Lv, 2020).

高质量铁钒氮化物合成:

- 主题:通过碳热还原氮化法合成高质量铁钒氮化物。

- 主要见解:该研究提出了一种制造铁钒氮化物的高效方法,优化了 C/O 摩尔比和反应温度等因素 (Zhou, Wang, Chou, & Zhang, 2020).

铁钒的分析方法:

- 主题:使用火花消融结合电感耦合等离子体原子发射光谱法分析铁钒的分析系统。

- 主要见解:该研究重点开发了一种准确的分析铁钒的方法,使用中压火花和高频重熔系统 (Coedo, López, Cobo, & Baquero, 1992).

铝热还原中的铁钒:

- 主题:通过开放铝热还原制备铁硼和铁钒。

- 主要见解:本研究描述了从本土资源生产铁硼和铁钒的工艺,考察了电荷成分和助熔剂使用等因素 (Yücel, Çınar, Addemir, & Tekin, 1996).

未来方向

The global ferrovanadium market is expected to reach a valuation of US$ 3,901.1 million in 2023 . The overall sales of ferrovanadium products are projected to record a CAGR of 4.7% between 2023 and 2033, totaling around US$ 6,175.2 million by the end of 2033 . The rise in demand for heat-resistant tools in the medical industry and heavy construction has also increased opportunities for ferrovanadium market vendors .

属性

IUPAC Name |

iron;vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXOJQQRXBVKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

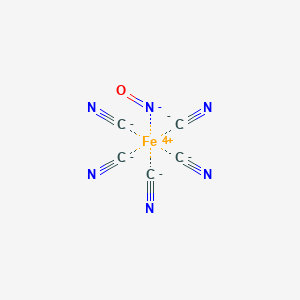

[V].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565580 | |

| Record name | Iron--vanadium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark, odorless particulate dispersed in air. [Note: Ferrovanadium metal is an alloy usually containing 50-80% vanadium.]; [NIOSH], Dark, odorless particulate dispersed in air., Dark, odorless particulate dispersed in air. [Note: Ferrovanadium metal is an alloy usually containing 50-80% vanadium.] | |

| Record name | Ferrovanadium dust | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERROVANADIUM (DUST) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/185 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ferrovanadium dust | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0287.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble | |

| Record name | Ferrovanadium dust | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0287.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) | |

| Record name | FERROVANADIUM (DUST) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/185 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ferrovanadium dust | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0287.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Product Name |

Ferrovanadium | |

CAS RN |

11147-86-7, 12604-58-9, 76797-74-5 | |

| Record name | Iron alloy, nonbase, Fe,V | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11147-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrovanadium alloy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012604589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron--vanadium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium alloy, base, V,C,Fe (Ferrovanadium) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROVANADIUM (DUST) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/185 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Vanadium 1274 ° F, 2696-2768 °F | |

| Record name | Ferrovanadium dust | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERROVANADIUM (DUST) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/185 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ferrovanadium dust | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0287.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)

![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)